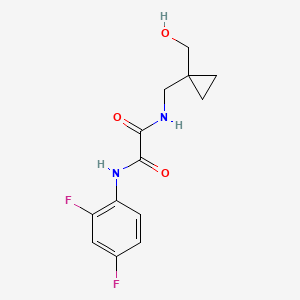
N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic organic compound characterized by its unique structural features, including a difluorophenyl group and a cyclopropyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl moiety can be synthesized via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts such as rhodium or copper.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically involving formaldehyde and a base.
Coupling with Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with the cyclopropyl intermediate.
Formation of the Oxalamide: The final step involves the formation of the oxalamide linkage, which can be achieved through the reaction of the difluorophenyl-cyclopropyl intermediate with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The difluorophenyl group can participate in various substitution reactions, particularly nucleophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms on the difluorophenyl ring.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and functional groups make it a candidate for use in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study the interactions of difluorophenyl and cyclopropyl groups with biological macromolecules.
作用机制
The mechanism by which N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, potentially inhibiting or activating them. The difluorophenyl group could enhance binding affinity through hydrophobic interactions, while the cyclopropyl group might confer rigidity to the molecule, affecting its overall conformation and interaction with targets.
相似化合物的比较
Similar Compounds
N1-(2,4-difluorophenyl)-N2-(cyclopropylmethyl)oxalamide: Lacks the hydroxymethyl group, which may affect its solubility and reactivity.
N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)ethyl)oxalamide: Has an ethyl group instead of a methyl group, potentially altering its steric properties and biological activity.
Uniqueness
N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is unique due to the combination of its difluorophenyl and hydroxymethyl-cyclopropyl groups, which confer specific chemical and physical properties that can be exploited in various applications.
属性
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3/c14-8-1-2-10(9(15)5-8)17-12(20)11(19)16-6-13(7-18)3-4-13/h1-2,5,18H,3-4,6-7H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORQAJQZTFMCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[1-(Phenylmethoxycarbonylamino)ethyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2831716.png)
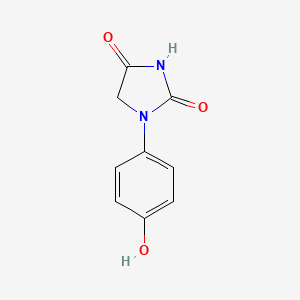
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide](/img/structure/B2831718.png)
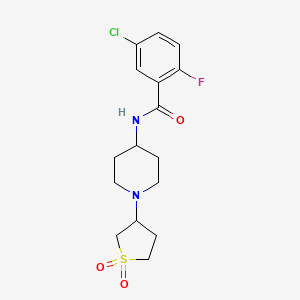
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2831720.png)
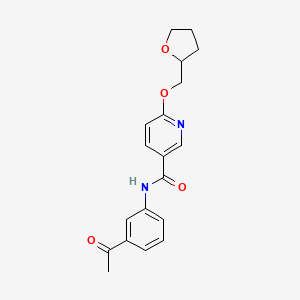

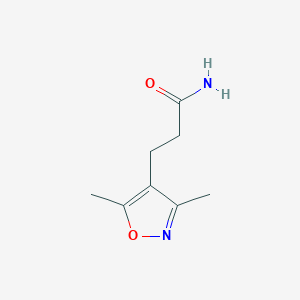
![(Bicyclo[3.1.0]hexane-1-yl)acetic acid](/img/structure/B2831731.png)

![(2-chloro-5-methylsulfanylphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2831733.png)
![N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]NAPHTHALENE-2-CARBOXAMIDE](/img/structure/B2831735.png)
![N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-4-nitrobenzamide](/img/structure/B2831736.png)
![2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B2831739.png)
